molecular formula C14H16N4S B3828141 7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile CAS No. 202350-11-6

7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile

Cat. No.: B3828141
CAS No.: 202350-11-6
M. Wt: 272.37 g/mol
InChI Key: PLZWXGASDUWMQC-UHFFFAOYSA-N
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Description

7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[45]dec-6-ene-6,10-dicarbonitrile is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a spirocyclic intermediate, which is then functionalized to introduce the amino, thioxo, and dicarbonitrile groups. Key steps may include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Incorporation of the thioxo group: Thiolation reactions using sulfur-containing reagents.

    Addition of dicarbonitrile groups: Cyanation reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions can be employed to improve efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dicarbonitrile groups can be reduced to amines or other derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membranes. The compound’s unique structure allows it to interact with various biological targets, leading to diverse effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]dec-7-ene derivatives: Compounds with similar spirocyclic cores but different functional groups.

    Thioxo compounds: Molecules containing thioxo groups with varying structures.

    Dicarbonitrile compounds: Compounds featuring dicarbonitrile groups with different backbones.

Uniqueness

7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[45]dec-6-ene-6,10-dicarbonitrile is unique due to its combination of a spirocyclic core with amino, thioxo, and dicarbonitrile groups

Properties

IUPAC Name

7-amino-10-prop-2-enyl-9-sulfanylidene-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-2-5-14(9-16)12(19)18-11(17)10(8-15)13(14)6-3-4-7-13/h2H,1,3-7,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZWXGASDUWMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(C(=S)NC(=C(C12CCCC2)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134554
Record name 7-Amino-10-(2-propen-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202350-11-6
Record name 7-Amino-10-(2-propen-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202350-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-10-(2-propen-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Reactant of Route 2
7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Reactant of Route 4
7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Reactant of Route 5
7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Reactant of Route 6
7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile

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